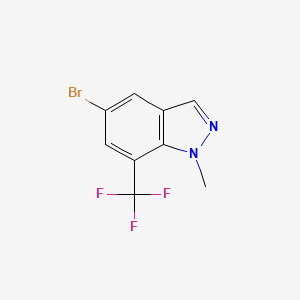
1,4-Diiodocubane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diiodocubane is a useful research compound. Its molecular formula is C8H6I2 and its molecular weight is 355.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diiodocubane can be synthesized through a series of reactions starting from cubane. One common method involves the iodination of cubane using iodine and a suitable oxidizing agent. The reaction typically requires controlled conditions to ensure selective substitution at the 1 and 4 positions .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diiodocubane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles such as arylthiolate and diphenylphosphanide ions under photoinduced conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Photochemical Reactions: Exposure to light can induce homolytic cleavage of the carbon-iodine bonds, leading to the formation of reactive intermediates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like arylthiolate and diphenylphosphanide ions in the presence of light and solvents such as liquid ammonia and dimethylsulphoxide.
Photochemical Reactions: Light sources and appropriate solvents to facilitate the cleavage of carbon-iodine bonds.
Major Products:
Thioaryl- and Diphenylphosphoryl-Cubane Derivatives: Formed through nucleophilic substitution reactions.
Radical Intermediates: Generated during photochemical reactions.
Aplicaciones Científicas De Investigación
1,4-Diiodocubane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,4-diiodocubane exerts its effects is primarily through its ability to undergo nucleophilic substitution and photochemical reactions. The iodine atoms serve as leaving groups, facilitating the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
1,4-Dibromocubane: Similar structure with bromine atoms instead of iodine.
1,4-Dichlorocubane: Contains chlorine atoms at the 1 and 4 positions.
Cubane Derivatives: Various other cubane derivatives with different substituents.
Propiedades
Número CAS |
97229-08-8 |
|---|---|
Fórmula molecular |
C8H6I2 |
Peso molecular |
355.94 g/mol |
Nombre IUPAC |
1,4-diiodocubane |
InChI |
InChI=1S/C8H6I2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6H |
Clave InChI |
ZDXGXJUGHIMJOD-UHFFFAOYSA-N |
SMILES canónico |
C12C3C4C1(C5C2C3(C45)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)

![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)




![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)

![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)

![2-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12515443.png)
![Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane](/img/structure/B12515449.png)
